(S)-enastron

描述

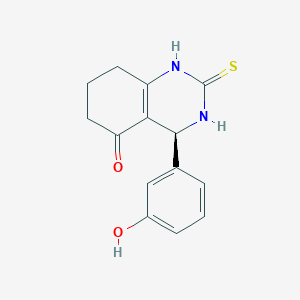

(S)-Enastron is a dihydropyrimidinethione-based inhibitor targeting the mitotic kinesin Eg5 (KSP), a critical protein for bipolar spindle formation during mitosis. Its discovery stems from the optimization of the Biginelli reaction, a multicomponent synthetic approach used to generate dihydropyrimidine (DHPM) scaffolds . This compound belongs to the Class I DHPM inhibitors, which bind to Eg5 in the S-configuration, inducing mitotic arrest and apoptosis in cancer cells .

Structurally, this compound features a 3-hydroxyphenyl group, a thioether moiety, and a dihydropyrimidine core. The 3-hydroxyl group is essential for forming hydrogen bonds with Eg5 residues (e.g., Glu116 and Arg221), while the thioether enhances solubility and binding stability . Preclinical studies report an IC50 of 2 µM against Eg5 ATPase activity , with selective cytotoxicity against cancer cells and minimal effects on healthy fibroblasts .

属性

分子式 |

C14H14N2O2S |

|---|---|

分子量 |

274.34 g/mol |

IUPAC 名称 |

(4S)-4-(3-hydroxyphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one |

InChI |

InChI=1S/C14H14N2O2S/c17-9-4-1-3-8(7-9)13-12-10(15-14(19)16-13)5-2-6-11(12)18/h1,3-4,7,13,17H,2,5-6H2,(H2,15,16,19)/t13-/m0/s1 |

InChI 键 |

BJTGVSGWTIUCSM-ZDUSSCGKSA-N |

手性 SMILES |

C1CC2=C([C@@H](NC(=S)N2)C3=CC(=CC=C3)O)C(=O)C1 |

规范 SMILES |

C1CC2=C(C(NC(=S)N2)C3=CC(=CC=C3)O)C(=O)C1 |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Analogues

Table 1: Key Features of Eg5 Inhibitors

Mechanistic and Biochemical Insights

Binding Mode :

- Class I inhibitors (e.g., this compound, monastrol) occupy the hydrophobic pocket of Eg5 via their 3-hydroxyphenyl group, forming hydrogen bonds with Glu116 and Arg221 . The thioether in enastron replaces the carbonyl group in monastrol, improving solubility and binding kinetics .

- Class II inhibitors (e.g., (R)-fluorastrol) adopt an inverted binding mode, where the fluorinated aryl group interacts with Arg221 via electrostatic forces, explaining their improved cellular activity .

Potency and Selectivity :

- Dimethylenastron, a methylated derivative of enastron, shows 10-fold higher potency (IC50 = 200 nM) due to CH-π interactions with Tyr211 and tighter hydrophobic packing .

- (R)-Fluorastrol exhibits 5x greater growth inhibition in HCT116 cells compared to (R)-Mon-97, attributed to fluorine’s electronegativity enhancing binding affinity .

Cellular Activity vs. Biochemical Activity :

Limitations and Challenges

- Stereoselectivity : Eg5’s conformational plasticity allows binding of both S- and R-isomers, complicating structure-activity predictions .

- Data Gaps : Biochemical data for (R)-fluorastrol are incomplete, making it unclear whether its cellular efficacy stems solely from improved target binding or enhanced pharmacokinetics .

- Toxicity : While enastron and dimethylenastron show cancer cell selectivity, their long-term toxicity profiles remain unstudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。